molecular formula C12H24O B105986 trans-2-Dodecen-1-ol CAS No. 69064-37-5

trans-2-Dodecen-1-ol

Cat. No.: B105986
CAS No.: 69064-37-5
M. Wt: 184.32 g/mol
InChI Key: MLRYPOCSLBIUHY-ZHACJKMWSA-N
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Description

Trans-2-Dodecen-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H24O and its molecular weight is 184.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insect Attraction and Pheromones

Research has identified trans-2-Dodecen-1-ol as a significant component in the field of entomology, particularly in the context of insect attraction and pheromones. For instance, it has been characterized as a sex attractant for various moth species, such as the codling moth (Laspeyresia pomonella) and the soybean looper (Pseudoplusia includens). These studies utilize methods like electroantennogram techniques and field experiments to establish the compound's efficacy in attracting male moths, indicating its potential application in pest control strategies (Roelofs et al., 1971), (Tumlinson et al., 1972).

Chemical Synthesis and Analysis

This compound also finds relevance in chemical synthesis and analysis. Studies have examined its role in the catalytic hydration of terminal alkenes to primary alcohols, which is important for industrial applications (Jensen & Trogler, 1986). Additionally, its presence in the defensive secretion of millipedes and its synthesis for analytical purposes have been investigated, suggesting its broader significance in chemical ecology and analytical chemistry (Wheeler et al., 1964).

Microbial Metabolism

Research on microbial metabolism highlights the transformation of this compound by microorganisms. This aspect of research is crucial for understanding the biotransformation processes of organic compounds, which can have implications for environmental science and biotechnology (Kim et al., 2011).

Material Science Applications

In material science, this compound has been studied for its effects on the growth, crystallinity, and surface bonding of nanoparticles. Such studies are essential for the development of new materials with specific properties for technological applications (Bernard et al., 2018).

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

(E)-dodec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11,13H,2-9,12H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRYPOCSLBIUHY-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017500
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69064-37-5
Record name trans-2-Dodecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69064-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-2-Dodecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Dodecen-1-ol, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is trans-2-Dodecen-1-ol and where is it found?

A1: this compound, also known as trans-2-Dodecenol, is an unsaturated fatty alcohol. It is a natural compound found in various sources, including plant essential oils and certain mushrooms. For example, it has been identified in the sclerotia extracts of the King Tuber mushroom (Pleurotus tuber-regium). []

Q2: What are the potential applications of this compound?

A2: While research on this compound is ongoing, some studies suggest potential applications based on its presence in organisms with known bioactivity:

  • Attractant for Beneficial Insects: Research indicates that this compound could act as an attractant for Cyrtorhinus lividipennis, a predator of rice planthoppers, potentially aiding in pest control in rice cultivation. [, ]
  • Medicinal Properties: The King Tuber mushroom, which contains this compound, is traditionally used to treat various health conditions. While further research is needed to confirm specific links, this suggests potential medicinal properties of the compound. []

Q3: How is this compound metabolized by microorganisms?

A3: Studies using Penicillium chrysogenum show that this fungus can metabolize trans-2-Dodecenal, an aldehyde related to this compound. The metabolic process involves the conversion of trans-2-Dodecenal to trans-2-Dodecenol and further to trans-3-Dodecenoic acid. [] This suggests potential metabolic pathways for this compound in microorganisms.

Q4: Are there analytical methods to detect and quantify this compound?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in various matrices. [, ] This method allows for accurate detection and quantification even in complex mixtures.

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